3-(3-Methoxyphenyl)oxolan-3-ol
Description
3-(3-Methoxyphenyl)oxolan-3-ol is a cyclic ether derivative featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position with a hydroxyl (-OH) group and a 3-methoxyphenyl moiety. The compound’s molecular formula is inferred as C₁₀H₁₂O₃ (molecular weight ≈ 180.20 g/mol), based on structural similarities to compounds like 3-Furyl-(3-methoxyphenyl)methanol (C₁₂H₁₂O₃, MW 204.22 g/mol) . The methoxy group enhances lipophilicity, while the hydroxyl group may improve aqueous solubility, creating a balance that influences its pharmacokinetic behavior.
Properties
IUPAC Name |
3-(3-methoxyphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-4-2-3-9(7-10)11(12)5-6-14-8-11/h2-4,7,12H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIHOCYYMJYSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Reagents: 3-methoxyphenylmagnesium bromide, ethylene oxide
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
Another method involves the cyclization of 3-(3-methoxyphenyl)propane-1,2-diol using an acid catalyst. The reaction conditions for this method include:
Reagents: 3-(3-methoxyphenyl)propane-1,2-diol, acid catalyst (e.g., sulfuric acid)
Solvent: None required
Temperature: Elevated temperature (around 100°C)
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxolan-3-ol moiety to an oxolane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 3-(3-methoxyphenyl)oxolan-3-one.
Reduction: Formation of 3-(3-methoxyphenyl)oxolane.
Substitution: Formation of various substituted derivatives, depending on the reagent used.
Scientific Research Applications
3-(3-Methoxyphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)oxolan-3-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability of the methoxy group to donate electrons, neutralizing free radicals. Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(3-Methoxyphenyl)oxolan-3-ol with key analogs:
Key Observations:
- Core Structure Impact : The oxolan ring in this compound provides rigidity compared to the linear chain in 3-(3-Methoxyphenyl)propanal. This rigidity may influence binding affinity in biological systems .
- Solubility: The hydroxyl group in this compound likely enhances water solubility relative to non-polar analogs like 3-Furyl-(3-methoxyphenyl)methanol, which lacks a polar -OH group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
